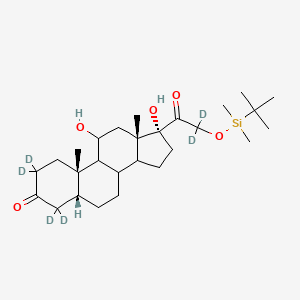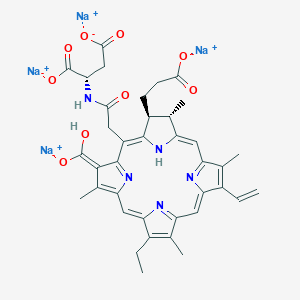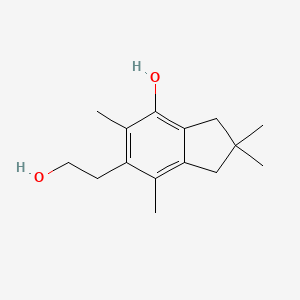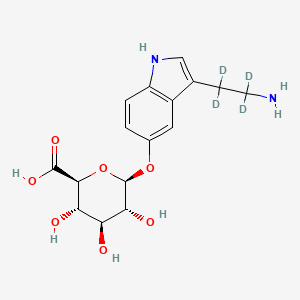
Lorlatinib-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lorlatinib-13C,d3 is a labeled version of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor. Lorlatinib is primarily used to treat ALK-positive metastatic non-small cell lung cancer (NSCLC). The labeled compound this compound is used in scientific research to study the pharmacokinetics and metabolic pathways of Lorlatinib.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lorlatinib-13C,d3 involves the incorporation of carbon-13 and deuterium isotopes into the Lorlatinib molecule. The synthetic route typically starts with the preparation of labeled intermediates, followed by their incorporation into the final Lorlatinib structure. The reaction conditions often involve the use of specific catalysts and solvents to ensure the selective incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopes and ensure their precise incorporation into the final product. Quality control measures are implemented to ensure the purity and consistency of the labeled compound.
化学反应分析
Types of Reactions
Lorlatinib-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly used.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to study their structures and properties.
科学研究应用
Lorlatinib-13C,d3 is widely used in scientific research for various applications:
Pharmacokinetics: The labeled compound is used to study the absorption, distribution, metabolism, and excretion of Lorlatinib in the body.
Metabolic Pathways: Researchers use this compound to identify and characterize the metabolic pathways of Lorlatinib.
Drug-Drug Interactions: The compound is used to investigate potential interactions between Lorlatinib and other drugs.
Biological Studies: this compound is used in cell culture and animal studies to understand its biological effects and mechanisms of action.
作用机制
Lorlatinib-13C,d3 exerts its effects by inhibiting the activity of the anaplastic lymphoma kinase (ALK) enzyme. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The molecular targets of this compound include the ALK fusion proteins, which are commonly found in ALK-positive NSCLC. By binding to these targets, this compound disrupts the signaling pathways and induces apoptosis in cancer cells .
相似化合物的比较
Lorlatinib-13C,d3 is unique compared to other similar compounds due to its labeled isotopes, which allow for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Crizotinib: A first-generation ALK inhibitor with lower potency and CNS penetration compared to Lorlatinib.
Alectinib: A second-generation ALK inhibitor with improved efficacy and CNS penetration but different resistance profiles.
Brigatinib: Another second-generation ALK inhibitor with a distinct resistance profile and efficacy in ALK-positive NSCLC.
This compound stands out due to its enhanced ability to penetrate the CNS and its effectiveness against a broader range of ALK mutations .
属性
分子式 |
C21H19FN6O2 |
|---|---|
分子量 |
410.4 g/mol |
IUPAC 名称 |
(16R)-19-amino-13-fluoro-4,16-dimethyl-9-oxo-8-(trideuterio(113C)methyl)-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile |
InChI |
InChI=1S/C21H19FN6O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12/h4-7,9,11H,10H2,1-3H3,(H2,24,25)/t11-/m1/s1/i2+1D3 |
InChI 键 |
IIXWYSCJSQVBQM-WCHPYLTNSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N1CC2=NN(C(=C2C3=CC(=C(N=C3)N)O[C@@H](C4=C(C1=O)C=CC(=C4)F)C)C#N)C |
规范 SMILES |
CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)


![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)


![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(6-nitro-3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-yl)carbamate](/img/structure/B12425605.png)




